Antiproliferative Potency in Multiple Myeloma Cells: VLX1570 vs. b-AP15 and Bortezomib
VLX1570 demonstrates consistently superior antiproliferative potency compared to its parent compound b-AP15 across a panel of four multiple myeloma cell lines, and matches or exceeds bortezomib in three of four lines tested. IC50 values were determined over 72 hours using the MTT assay [1].
| Evidence Dimension | Antiproliferative IC50 (nM) in multiple myeloma cell lines |
|---|---|
| Target Compound Data | KMS-11: 43±2 nM; RPMI8226: 74±2 nM; OPM-2: 126±3 nM; OPM-2-BZR: 191±1 nM |
| Comparator Or Baseline | b-AP15: KMS-11: 83±3 nM; RPMI8226: 150±14 nM; OPM-2: 160±3 nM; OPM-2-BZR: 268±12 nM. Bortezomib: KMS-11: 67±3 nM; RPMI8226: 84±5 nM; OPM-2: 32±1 nM; OPM-2-BZR: 204±10 nM |
| Quantified Difference | VLX1570 is 1.9-fold more potent than b-AP15 in KMS-11 and 2.0-fold in RPMI8226; VLX1570 is 1.6-fold more potent than bortezomib in KMS-11 and comparable in RPMI8226 and OPM-2-BZR |
| Conditions | 72-hour MTT assay in KMS-11, RPMI8226, OPM-2, and OPM-2-BZR multiple myeloma cell lines |
Why This Matters
Procurement for multiple myeloma research should prioritize VLX1570 over b-AP15 due to its 1.6–2.0-fold superior potency, and over bortezomib when investigating 19S DUB-specific mechanisms distinct from 20S proteasome inhibition.
- [1] Wang X, Mazurkiewicz M, Hillert EK, et al. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells. Sci Rep. 2016;6:26979. doi:10.1038/srep26979; Table 3 data from PMC4893612. View Source
